2-Pyruvoylaminobenzamide
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Overview
Description
2-Pyruvoylaminobenzamide (PAB) is an organic compound that belongs to the class of benzamides. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. PAB has been found to have a significant impact on various biological processes, making it an essential tool for researchers in the field of biochemistry and molecular biology.
Scientific Research Applications
1. Cardioprotection and Metabolic Benefits
Pyruvate, related to the pyruvoyl group, demonstrates significant cardioprotective properties. It enhances cardiac contractile performance, improves myocardial energy state, and protects against ischemia-reperfusion injury and oxidant stress. This makes it a potential therapeutic agent in various cardiac conditions like cardiopulmonary bypass surgery and cardiac failure (Mallet et al., 2005).
2. Pharmacological Properties
Compounds with a pyrone structure, such as 2-pyrones, exhibit diverse pharmacological activities. These include potential roles in treating diseases like HIV, tuberculosis, cancer, and others. This versatility in medicinal applications highlights the significance of 2-pyruvoylaminobenzamide in pharmacology (Bhat et al., 2017).
3. Impact on Immune Function
Pyridostigmine bromide, structurally related to pyruvoyl compounds, affects immune function. While its primary use is in the treatment of myasthenia gravis, it can alter immune responses, demonstrating the potential immunomodulatory effects of related compounds (Peden‐Adams et al., 2004).
4. Brain Metabolism Studies
Hyperpolarized 2-pyruvate has been used to investigate mitochondrial metabolism and tricarboxylic acid cycle activity in the brain. This underscores its potential in studying and understanding brain metabolism and related disorders (Park et al., 2013).
5. Biosynthesis and Chemical Applications
2-Pyruvoylaminobenzamide derivatives like 2-pyrrolidone have applications as solvents, polymer precursors, and in pharmaceutical intermediates. Escherichia coli was metabolically engineered for the production of 2-pyrrolidone from glutamate, highlighting its industrial and chemical synthesis applications (Zhang et al., 2015).
6. Advancements in Synthetic Methods
The synthesis of 2-pyridone compounds, including derivatives of 2-pyruvoylaminobenzamide, is vital in various fields such as biology, natural compounds, and fluorescent materials. The development of new synthetic methods for these compounds is an important area of research (Heravi & Hamidi, 2013).
properties
CAS RN |
18326-62-0 |
---|---|
Product Name |
2-Pyruvoylaminobenzamide |
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2-(2-oxopropanoylamino)benzamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-5H,1H3,(H2,11,14)(H,12,15) |
InChI Key |
RRSJLGLCJLRXGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)N |
Other CAS RN |
18326-62-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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